Product packaging for Ganoderic acid M(Cat. No.:CAS No. 100761-17-9)

Ganoderic acid M

Cat. No.: B3197886
CAS No.: 100761-17-9
M. Wt: 530.6 g/mol
InChI Key: LCIUOVOXWPIXOR-YUWDPXJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Natural Product Chemistry and Biomedical Research

Ganoderic acids, a class of highly oxygenated triterpenoids derived from lanosterol (B1674476), are significant subjects of study in natural product chemistry and biomedical research. jeffleenovels.comnih.gov These compounds are primarily isolated from fungi of the Ganoderma genus, which have been used for centuries in traditional Asian medicine. nih.govatlantis-press.com The complex and diverse chemical structures of ganoderic acids have made them a focal point for phytochemical investigations. nih.govnih.gov In the realm of biomedical research, various ganoderic acids have been investigated for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects, making them promising candidates for drug development. nih.govnih.govmdpi.com

Overview of Ganoderic Acid Diversity and Research Focus

The diversity of ganoderic acids is vast, with over 300 different compounds having been isolated from various Ganoderma species. nih.gov This structural diversity, arising from different oxidation and substitution patterns on the lanostane (B1242432) skeleton, is responsible for the wide range of reported biological activities. nih.gov While research has extensively focused on certain members of this class, such as Ganoderic acid A and DM, many other derivatives, including Ganoderic acid M, remain less characterized. nih.govexlibrisgroup.com This article will focus specifically on the available scientific data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O8 B3197886 Ganoderic acid M CAS No. 100761-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-[(7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19?,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUOVOXWPIXOR-YUWDPXJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Engineering of Ganoderic Acids

Elucidation of the Mevalonate (B85504) (MVA) Pathway in Ganoderma Species

The biosynthesis of ganoderic acids originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In Ganoderma species, the MVA pathway is the exclusive route for terpenoid backbone biosynthesis.

Key Enzymatic Steps and Gene Characterization (e.g., HMGR, FPS, SQS, LS)

Several key enzymes and their corresponding genes in the early stages of the ganoderic acid biosynthetic pathway have been isolated and characterized. These enzymes catalyze critical steps in the formation of the triterpenoid (B12794562) backbone.

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): This enzyme is a crucial rate-limiting step in the MVA pathway, converting HMG-CoA to mevalonate. The gene encoding HMGR has been cloned, and its overexpression has been shown to significantly increase ganoderic acid accumulation, confirming its role as a key enzyme.

Farnesyl Diphosphate (B83284) Synthase (FPS): FPS catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl diphosphate (FPP), a C15 intermediate. The fps gene has been identified, and its overexpression also leads to enhanced production of ganoderic acids.

Squalene (B77637) Synthase (SQS): SQS catalyzes the first committed step in triterpene biosynthesis, the head-to-head condensation of two molecules of FPP to form squalene. The sqs gene has been characterized, and its overexpression has been demonstrated to be another effective strategy for increasing the yield of both total and individual ganoderic acids.

Lanosterol (B1674476) Synthase (LS): Also known as 2,3-oxidosqualene (B107256) cyclase, LS catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first cyclic precursor of ganoderic acids. The gene for LS has been cloned and its expression levels are correlated with ganoderic acid production.

The transcription levels of the genes encoding these enzymes (hmgr, fps, sqs, and ls) have been shown to be upregulated during stages of active ganoderic acid biosynthesis, such as the immature stage of fruiting body development.

Interactive Data Table: Key Enzymes in the Early Ganoderic Acid Biosynthetic Pathway

EnzymeAbbreviationGeneFunction
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRhmgrCatalyzes the conversion of HMG-CoA to mevalonate.
Farnesyl Diphosphate SynthaseFPSfpsSynthesizes farnesyl diphosphate (FPP) from IPP and DMAPP.
Squalene SynthaseSQSsqsCatalyzes the formation of squalene from two molecules of FPP.
Lanosterol SynthaseLSlsCyclizes 2,3-oxidosqualene to lanosterol.

Intermediates and Proposed Biosynthetic Routes (e.g., squalene, lanosterol)

The MVA pathway proceeds through a series of well-defined intermediates. Following the formation of mevalonate, a series of phosphorylation and decarboxylation reactions yield IPP and its isomer DMAPP. As described above, these C5 units are sequentially condensed to form the C15 compound FPP.

The pathway then diverges towards triterpenoid synthesis with the formation of squalene, a C30 linear hydrocarbon. Squalene subsequently undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to produce lanosterol. Lanosterol represents a critical branch point, serving as the common precursor for all ganoderic acids. Increased accumulation of squalene and lanosterol has been observed in genetically modified strains overexpressing upstream genes like hmgr, indicating a successful push of metabolic flux towards these key intermediates.

Unresolved Steps in Ganoderic Acid Biosynthesis from Lanosterol

While the initial steps of the MVA pathway leading to lanosterol are well-established, the subsequent conversion of lanosterol into the vast array of over 150 identified ganoderic acids remains largely uncharacterized. These downstream modifications are believed to involve a series of complex enzymatic reactions, including oxidations, reductions, and acylations.

Cytochrome P450 monooxygenases (CYP450s) are strongly implicated in these post-lanosterol modifications, catalyzing various hydroxylation and oxidation reactions on the lanostane (B1242432) skeleton. Although numerous putative CYP450 genes have been identified in the Ganoderma lucidum genome, the specific function of most in ganoderic acid biosynthesis is yet to be determined. The elucidation of these final steps is a significant area of ongoing research, crucial for the targeted engineering of specific, high-value ganoderic acids.

Genetic Manipulation and Metabolic Engineering for Enhanced Production

The elucidation of the ganoderic acid biosynthetic pathway has paved the way for genetic and metabolic engineering strategies aimed at increasing their production in Ganoderma lucidum. These approaches focus on overcoming rate-limiting steps and channeling metabolic flux towards the desired products.

Overexpression Strategies of Biosynthetic Genes

Overexpression of hmgr : Deregulated overexpression of a truncated version of the hmgr gene (tHMGR) in G. lucidum has resulted in a two-fold increase in total ganoderic acid content. This modification also led to the increased accumulation of the intermediates squalene and lanosterol, confirming that HMGR is a key regulatory point in the pathway.

Overexpression of sqs : Similarly, overexpression of the squalene synthase gene (sqs) has been shown to enhance the accumulation of both total and individual ganoderic acids, identifying SQS as another crucial enzyme for targeted genetic engineering.

Co-expression of Multiple Genes : While the overexpression of a single gene can increase production, it may not be sufficient to maximize accumulation due to potential bottlenecks downstream. Therefore, the co-expression of multiple biosynthetic genes is being explored as a more effective approach to synergistically enhance the production of ganoderic acids.

These genetic engineering efforts have successfully created modified G. lucidum strains capable of accumulating higher amounts of ganoderic acids compared to wild-type strains.

Interactive Data Table: Effects of Gene Overexpression on Ganoderic Acid Production

Overexpressed GeneEffect on Ganoderic Acid ProductionFold Increase (Approx.)Reference
tHMGRIncreased total ganoderic acid content2-fold
fpsIncreased total and individual ganoderic acids2.28-fold (total GAs)
sqsEnhanced accumulation of total and individual ganoderic acids2.23 to 2.69-fold (specific GAs)

Elicitation and Fermentation Optimization Techniques

In addition to genetic manipulation, the production of ganoderic acids can be enhanced through the optimization of fermentation conditions and the use of elicitors, which are compounds that stimulate secondary metabolite production.

Elicitation : The addition of certain compounds to the culture medium can trigger a defense response in the fungus, leading to an upregulation of secondary metabolic pathways. Methyl jasmonate (MeJA) has been identified as a potent inducer of ganoderic acid biosynthesis, significantly increasing the expression of genes involved in the pathway. Supplementation with precursors like acetic acid and sodium acetate (B1210297) has also been shown to increase ganoderic acid content by up-regulating key biosynthetic genes.

Fermentation Optimization : The yield of ganoderic acids is highly dependent on culture conditions. Factors such as carbon and nitrogen sources, pH, temperature, and aeration can be manipulated to maximize production. For instance, optimizing the glucose concentration and supply strategy in liquid cultures has been shown to significantly impact the accumulation of specific ganoderic acids. Two-stage liquid culture methods, involving an initial phase of dynamic culture for biomass growth followed by a static culture phase to promote secondary metabolite production, have proven effective for enhancing ganoderic acid yields. Air supply during the static culture phase has also been identified as a critical factor for improving the accumulation of these triterpenoids.

By combining these fermentation optimization and elicitation strategies with genetically engineered strains, it is possible to achieve even greater yields of ganoderic acids for research and commercial applications.

Influence of Cultivation Conditions and Growth Stages on Ganoderic Acid Profiles

The biosynthesis and accumulation of ganoderic acids (GAs) in Ganoderma lucidum are not static processes. They are significantly influenced by both the external cultivation environment and the fungus's internal developmental stage. frontiersin.org Optimizing these factors is a key strategy for enhancing the yield of specific desired triterpenoids. frontiersin.org

Impact of Cultivation Conditions

The composition and quantity of GAs can be manipulated by altering the conditions of G. lucidum cultivation, including the substrate, nutrient availability, and other physical parameters.

Nutrient and Culture Parameters: In liquid cultivation, nutrient composition and physical conditions are critical variables. Research on two-stage liquid cultures has shown that limiting the nitrogen source can enhance the production of GAs. nih.govresearchgate.netuacj.mx Organic nitrogen sources like peptone are often favored as they are utilized more slowly by the mycelia. nih.gov

Carbon supply is another crucial factor. An optimal glucose concentration of 40 g/L was found to produce the maximal yield of five specific GAs (GA-P, GA-Q, GA-T, GA-S, GA-R). nih.gov Furthermore, physical factors such as pH and air supply play a significant role. The optimal pH for cultivation is generally considered to be 5.5, and ensuring an adequate air supply has been shown to significantly improve the accumulation of triterpenoids in static liquid cultures. nih.govuacj.mx Under optimized liquid culture conditions, the total yield of the five aforementioned GAs reached 963 mg/L, with ganoderic acid T (GA-T) accounting for approximately 75% of the total. nih.govresearchgate.net

Table 1: Effect of Cultivation Conditions on Ganoderic Acid (GA) Production
Condition/ParameterObservationSpecific GAs AffectedReference
Cultivation SubstrateWood log substrate (WGL) yielded higher total triterpenoids than substitute substrate (SGL).GA-A (higher in SGL), GA-E (higher in WGL) nih.gov
Nitrogen SourceNitrogen limitation improves the yield of GAs in static liquid cultures.General GA profile nih.govuacj.mx
Carbon Source (Glucose)Optimal concentration of 40 g/L maximized GA yield in a two-stage liquid culture.GA-P, GA-Q, GA-T, GA-S, GA-R nih.gov
Air SupplySignificantly improved accumulation of triterpenoids in static liquid culture.General triterpenoid profile nih.gov
pHAn optimal pH of 5.5 was identified for biomass and triterpenoid production.General triterpenoid profile uacj.mx

Impact of Fungal Growth Stage

The profile of ganoderic acids changes dynamically throughout the lifecycle of the G. lucidum fruiting body. atlantis-press.com The concentration and composition of specific GAs vary between different parts of the fungus (pileus and stipe) and at different developmental stages (primordium, budding/immature, and mature). researchgate.net

Research indicates that the total triterpenoid content is generally highest during the immature or budding stage of development. atlantis-press.comnih.gov One study found that the accumulation of individual GAs, such as GA-T, GA-S, and GA-Me, was significantly higher in the immature stage compared to the primordium and mature stages. atlantis-press.com This peak in GA content at the immature stage correlates with the increased transcription of key biosynthetic genes. atlantis-press.com

However, the accumulation pattern is not the same for all ganoderic acids. A detailed analysis of different growth stages revealed that while some GAs are more abundant early on, others peak at maturity. researchgate.net For example, the concentrations of ganoderic acid B, C2, and G were found to be highest during the bud elongation stage. researchgate.net In contrast, the levels of ganoderic acid A and D were highest when the fruiting body reached the mature stage. researchgate.netnih.gov Furthermore, the distribution of GAs differs between the cap (pileus) and the stem (stipe), with the pileus generally containing a higher concentration of total GAs. researchgate.net

Table 2: Ganoderic Acid Content at Different Growth Stages of G. lucidum
Growth StageGeneral ObservationSpecific GAs with Highest ContentReference
PrimordiumLower content of total triterpenoids compared to immature stage.N/A atlantis-press.com
Immature / Budding StageHighest content of total triterpenoids and many individual GAs. Elevated levels of Ganoderenic acids.GA-T, GA-S, GA-Me, GA-B, GA-C2, GA-G, Ganoderenic acids E, H, I atlantis-press.comresearchgate.netnih.gov
Mature StageTotal triterpenoid content is lower than in the immature stage, but some specific GAs peak at this stage.GA-A, GA-D researchgate.netnih.gov

Chromatographic and Spectrometric Techniques for Separation and Quantification

The complexity of Ganoderma extracts necessitates sophisticated chromatographic and spectrometric methods for the effective separation and quantification of individual ganoderic acids.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), has been widely employed for the analysis of ganoderic acids. These methods allow for the separation of various ganoderic acids based on their chemical properties. For instance, a validated reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile (B52724) and 0.1% acetic acid has been used to quantify ganoderic acid A (GAA) and ganoderic acid B (GAB) nih.gov. This approach has shown good linearity, with correlation coefficients (r²) often exceeding 0.999, and acceptable limits of detection (LOD) and quantification (LOQ) nih.govnih.gov. Another study developed an HPLC-DAD fingerprint method for quantifying multiple ganoderic acids, identifying 11 ganoderic acids as suitable chemical markers for quality control akjournals.com. These methods are valuable for routine analysis and quality assessment of Ganoderma products nih.govakjournals.comeurekaselect.comresearchgate.net.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

UPLC-MS/MS and LC-MS/MS techniques offer enhanced sensitivity, selectivity, and speed for ganoderic acid analysis, making them indispensable for complex biological matrices and detailed metabolite studies. These methods typically utilize C18 columns with mobile phases containing acetonitrile and formic acid in water, with detection in negative ion mode electrospray ionization (ESI) eurekaselect.comnih.govresearchgate.netganoderma-market.comnih.gov.

UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple ganoderic acids, achieving good correlation coefficients (r² > 0.998) and acceptable recovery ranges (89.1–114.0%) eurekaselect.combenthamdirect.com. These methods are crucial for metabolite identification and pharmacokinetic studies, enabling the characterization of ganoderic acids and their derivatives in biological samples like plasma, bile, and urine nih.govresearchgate.netnih.govnih.govfrontiersin.org. For example, a UPLC-MS/MS method was developed to quantify ganoderic acid A (GA-A) in rat plasma, demonstrating good linearity, accuracy, and precision researchgate.netnih.gov. LC-MS/MS has also been utilized for the identification of metabolites of ganoderic acid D, revealing various biotransformation pathways researchgate.net. Furthermore, LC-MS/MS methods are vital for identifying ganoderic acids in complex mixtures without necessarily requiring pure reference standards, by analyzing mass fragmentation patterns nih.gov.

Method Validation Parameters in Research

Robust method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters typically assessed include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and linearity is confirmed by correlation coefficients (r²) typically greater than 0.998 nih.goveurekaselect.combenthamdirect.com.

Precision: Measures the closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions. This is assessed by intra-day and inter-day relative standard deviations (RSD), which are generally required to be below 6.8% and 8.1% respectively eurekaselect.combenthamdirect.com.

Accuracy: The closeness of agreement between the measured value and the true or accepted reference value. It is often expressed as percentage recovery, which typically falls within 95–105% nih.govglobalresearchonline.netgavinpublishers.com.

Detection and Quantification Limits (LOD/LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). For ganoderic acids, LOQ values can range from 0.66–6.55 μg/kg and 2.20–21.84 μg/kg, respectively eurekaselect.combenthamdirect.com.

Stability: The ability of the analyte to remain unchanged under specified storage and analytical conditions. For example, ganoderic acids have shown stability at room temperature for up to 72 hours eurekaselect.combenthamdirect.com.

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components globalresearchonline.netgavinpublishers.com.

Recovery: The proportion of the analyte that is recovered during the extraction and analysis process, typically assessed by spiking known amounts of the analyte into the sample matrix nih.goveurekaselect.combenthamdirect.com.

These parameters are critical for ensuring that the analytical methods are fit for their intended purpose, whether for quality control, research, or clinical applications globalresearchonline.netgavinpublishers.com.

Investigation of Metabolites and Metabolic Kinetics in Preclinical Models

Understanding how Ganoderic acid M is metabolized in vivo is vital for elucidating its pharmacological effects and potential toxicity. Preclinical models, primarily involving rodents, are used to study these processes.

Identification of Phase I and Phase II Metabolites

Following administration, this compound undergoes biotransformation through Phase I and Phase II metabolic reactions. Studies on related ganoderic acids, such as Ganoderic acid A (GAA), have identified a range of metabolites. Phase I metabolism commonly involves oxidation, reduction, hydroxylation, and desaturation nih.govnih.govnih.govfrontiersin.orgresearchgate.net. Phase II metabolism typically includes conjugation reactions like glucuronidation and sulfation nih.govnih.govnih.govfrontiersin.orgresearchgate.net.

For example, research on GAA in rats identified numerous metabolites in bile, plasma, and urine, with hydroxylation being a predominant pathway. Reduction products, such as Ganoderic acid C2, were also observed as significant metabolites nih.govnih.govfrontiersin.org. Studies using UPLC-MS/MS have been instrumental in characterizing these metabolites by analyzing their mass fragmentation patterns and comparing them with reference standards nih.govnih.govnih.govresearchgate.net.

Elucidation of Metabolic Soft Spots and Biotransformation Pathways

Metabolic "soft spots" are specific sites within a molecule that are more susceptible to metabolic modification. Identifying these sites helps predict and understand the biotransformation pathways. For Ganoderic acid A, the main metabolic soft spots have been identified at the 3-carbonyl group, angular methyl groups, 7-hydroxy group, and the 26-carboxylic acid moiety, along with other positions like 11, 15, 23, 12, 20, and 28 (29)-carbon atoms nih.govnih.govfrontiersin.orgresearchgate.net.

The primary biotransformation pathways elucidated include:

Oxidation: Introduction of oxygen atoms, often leading to hydroxylated derivatives nih.govnih.govnih.govfrontiersin.orgresearchgate.net.

Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms nih.govnih.govnih.govfrontiersin.orgresearchgate.net.

Hydroxylation: Addition of hydroxyl (-OH) groups at various positions on the triterpenoid skeleton, frequently observed as a major metabolic route nih.govnih.govnih.govfrontiersin.orgresearchgate.net.

Glucuronidation and Sulfation: Conjugation with glucuronic acid or sulfate (B86663) groups, increasing water solubility and facilitating excretion nih.govnih.govnih.govfrontiersin.orgresearchgate.net.

These studies provide critical insights into how this compound and related compounds are processed by the body, informing future research into their efficacy and safety nih.govnih.govnih.govfrontiersin.orgresearchgate.net.

Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP3A) in Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases primarily responsible for the metabolism of a vast array of endogenous and exogenous compounds, including drugs and xenobiotics, in the liver and other tissues. Understanding the interaction of natural compounds with these enzymes is crucial for predicting their pharmacokinetic profiles and potential drug-drug interactions. Ganoderma lucidum, a medicinal mushroom, contains numerous bioactive triterpenoids, including Ganoderic acids, which have garnered significant scientific interest for their diverse pharmacological activities.

This compound and CYP Interactions

This compound is identified as a constituent of Ganoderma lucidum extracts frontiersin.org. While specific detailed studies on the biotransformation of this compound by Cytochrome P450 enzymes, particularly CYP3A, are not extensively documented in the available literature, broader research indicates that triterpenoids derived from Ganoderma lucidum can interact with and inhibit human CYP enzymes frontiersin.org. This suggests a potential for this compound to modulate CYP-mediated metabolic pathways.

Detailed Biotransformation and Inhibition by Ganoderic Acid A (GAA)

To elucidate the role of CYP enzymes in the metabolism of Ganoderic acids, studies have focused on Ganoderic Acid A (GAA), a well-characterized and abundant triterpenoid from Ganoderma lucidum. Research indicates that CYP3A enzymes, notably CYP3A4, play a significant role in the biotransformation of GAA. Specifically, CYP3A is involved in the reduction metabolism of GAA, leading to the formation of key metabolites such as Ganoderic acid C2 (GAC2) and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid frontiersin.orgresearchgate.netnih.govnih.gov.

Furthermore, GAA itself has been shown to act as an inhibitor of CYP3A4 activity. In vitro studies using human liver microsomes (HLMs) have demonstrated that GAA inhibits CYP3A4-catalyzed reactions in a concentration-dependent manner nih.govresearchgate.nettandfonline.com. The inhibition is characterized as non-competitive, with a reported IC50 value of 15.05 μM and a Ki value of 7.16 μM nih.govresearchgate.nettandfonline.com. Notably, the inhibition of CYP3A4 by GAA exhibits time-dependent characteristics, with KI and Kinact values of 7.91 μM and 0.048 min⁻¹, respectively nih.govresearchgate.nettandfonline.com. These findings suggest that GAA can significantly impact the metabolic clearance of drugs that are substrates for CYP3A4, potentially leading to drug-drug interactions nih.govresearchgate.nettandfonline.com.

Summary of GAA Inhibition on CYP3A4

Cytochrome P450 IsoenzymeInhibition TypeIC50 (μM)Ki (μM)KI/Kinact (μM/min)
CYP3A4Non-competitive15.057.167.91/0.048

The observed interactions of GAA with CYP3A4 highlight the potential for other Ganoderic acids, including this compound, to also influence CYP-mediated metabolic processes. Further research is warranted to specifically delineate the biotransformation pathways and CYP interactions of this compound.

To our valued user,

Thank you for your detailed request to generate a scientific article on the "Molecular and Cellular Mechanisms of Ganoderic Acids in Preclinical Research," with a specific focus on This compound .

After conducting an extensive and thorough search of the available preclinical research literature, we have determined that there is currently insufficient specific data published on This compound to adequately address the detailed outline you have provided. The existing body of research on Ganoderic acids primarily focuses on other compounds within this family, such as Ganoderic acid A, Ganoderic acid DM, and Ganoderic acid T, for which there is a more substantial volume of published studies.

The strict requirement to focus solely on this compound and to provide thorough, informative, and scientifically accurate content for each specified subsection (including detailed apoptosis pathways, autophagy mechanisms, cell cycle arrest, and specific signaling pathway interventions) cannot be met with the currently available scientific literature.

We are committed to providing accurate and well-supported information. Therefore, we would like to offer an alternative. We can generate the comprehensive article you have outlined, adhering to all your structural and content requirements, but focusing on a more extensively researched compound from the same family, such as Ganoderic acid A or Ganoderic acid DM . This would allow us to deliver a high-quality, detailed, and scientifically robust article that meets the depth and specificity of your original request.

Please let us know if you would like to proceed with an article on Ganoderic acid A, Ganoderic acid DM, or another Ganoderic acid of your choice for which more extensive research data is available.

We appreciate your understanding and look forward to your guidance on how you would like to proceed.

Modulation of PI3K/AKT/mTOR Signaling

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Several studies have demonstrated that various ganoderic acids can exert their anti-cancer effects by modulating this pathway.

For instance, Ganoderic acid A (GAA) has been shown to induce apoptosis and autophagy in human glioblastoma cells by inactivating the PI3K/AKT signaling pathway. mdpi.comnih.gov Similarly, Ganoderic acid DM has been found to trigger autophagic apoptosis in non-small cell lung cancer cells through the inhibition of PI3K/Akt/mTOR activity. nih.gov In studies on esophageal squamous cell carcinoma, Ganoderic acid D was observed to downregulate the expression of key phosphorylated proteins within the mTOR signaling pathway, including PI3K, AKT, and mTOR itself. nih.gov This modulation disrupts the downstream signaling that promotes cancer cell survival and proliferation.

The mechanism often involves the suppression of AKT phosphorylation, a key activation step in the pathway. By inhibiting this step, ganoderic acids prevent the subsequent activation of mTOR and its downstream effectors, which are responsible for protein synthesis and cell cycle progression. scielo.brresearchgate.net

Table 1: Effects of Various Ganoderic Acids on the PI3K/AKT/mTOR Pathway

Ganoderic Acid Cell Line Studied Observed Effect
Ganoderic acid A Human glioblastoma Inactivation of PI3K/AKT signaling mdpi.comnih.gov
Ganoderic acid DM Non-small cell lung cancer Inhibition of PI3K/Akt/mTOR activity nih.gov

Regulation of Wnt/β-Catenin Pathway Activity

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. scienceopen.commdpi.com Its dysregulation, particularly the nuclear accumulation of β-catenin, is strongly associated with the progression of various cancers. nih.govresearchgate.net Preclinical research has identified this pathway as a target for certain ganoderic acids.

In silico and in vitro studies have focused on Ganoderic acid A, identifying it as a potential inhibitor of the Wnt/β-catenin pathway. nih.gov Molecular docking studies revealed that Ganoderic acid A could bind to β-catenin, potentially interfering with its function. nih.gov The nuclear translocation of β-catenin is a critical step for activating target genes like c-Myc and cyclin D1, which drive cell proliferation. researchgate.net By inhibiting this process, Ganoderic acid A was shown to significantly decrease the viability and proliferation of pancreatic cancer cells in a dose-dependent manner. nih.gov

Table 2: Investigated Effects of Ganoderic Acid A on the Wnt/β-Catenin Pathway

Compound Target Protein Method Outcome in Cancer Cells

Inhibition of JAK-STAT3 Signaling Cascade

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade is a key pathway for transmitting information from extracellular signals to the nucleus, playing a pivotal role in cell proliferation, survival, and inflammation. nih.govspandidos-publications.commdpi.com Constitutive activation of the JAK-STAT3 pathway is frequently observed in many types of cancer, contributing to tumor growth and chemoresistance. spandidos-publications.comnih.gov

Ganoderic acid A has been identified as a potent inhibitor of this pathway. nih.govnih.gov Research on human hepatocellular carcinoma (HepG2) cells demonstrated that Ganoderic acid A significantly suppressed both constitutively active and IL-6-induced STAT3 phosphorylation. nih.gov The mechanism for this inhibition was found to be the suppression of the upstream kinases, JAK1 and JAK2. nih.gov By blocking STAT3 activation, Ganoderic acid A was also shown to enhance the sensitivity of these cancer cells to conventional chemotherapy agents like cisplatin. nih.gov Further studies in breast cancer cells confirmed that Ganoderic acid A exerts its antitumor activity by inhibiting the JAK2/STAT3 signaling pathway. spandidos-publications.com

Table 3: Research Findings on Ganoderic Acid A and the JAK-STAT3 Pathway | Compound | Cell Line | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Ganoderic acid A | HepG2 (Hepatocellular Carcinoma) | Suppressed STAT3 phosphorylation via inhibition of JAK1 and JAK2 nih.gov | | Ganoderic acid A | MDA-MB-231 (Breast Cancer) | Antitumor activity mediated by JAK2/STAT3 inhibition spandidos-publications.com | | Ganoderic acid A | α-Amatoxin-poisoned mice | Alleviated liver injury by down-regulating the JAK2-STAT3 pathway nih.gov |

Interaction with 14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved regulatory proteins that participate in numerous cellular processes, including signal transduction, cell cycle control, and apoptosis. ffhdj.comimrpress.com They function by binding to phosphorylated serine/threonine motifs on a wide array of target proteins. imrpress.com Their involvement in cancer is complex, often promoting survival by inhibiting pro-apoptotic proteins.

Proteomic studies have revealed that ganoderic acids can directly interact with this protein family. Specifically, Ganoderic acid D was found to bind to six different isoforms of the 14-3-3 protein family (zeta/delta, beta/alpha, sigma, theta, gamma, and epsilon). imrpress.comnih.govresearchgate.net This interaction is believed to be a key part of its cytotoxic mechanism against cancer cells. ffhdj.comnih.gov By binding to 14-3-3 proteins, Ganoderic acid D may disrupt their anti-apoptotic functions, thereby contributing to the induction of G2/M cell cycle arrest and apoptosis in cervical carcinoma (HeLa) cells. imrpress.comnih.gov

Direct or Indirect Inhibition of DNA Topoisomerase IIβ

DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication and transcription. nih.govnih.gov DNA topoisomerase IIβ is a specific isoform that has become a significant target for anticancer drugs, as its inhibition can lead to DNA strand breaks and subsequent cancer cell apoptosis. nih.gov

Molecular docking studies have explored the potential of various ganoderic acids to act as inhibitors of human DNA Topoisomerase IIβ. nih.gov Among a series of ganoderic acids, compounds such as Ganoderic acid A and DM were identified as suitable competitive inhibitors. nih.gov These compounds showed appropriate binding energy at the active site of the enzyme, sharing chemical resemblances with the interaction of etoposide, a known topoisomerase II inhibitor. nih.gov Other research has shown that Ganoderic acid X can inhibit the in vitro activities of both topoisomerase I and IIα, leading to the immediate inhibition of DNA synthesis and apoptosis in human hepatoma cells. nih.govlongdom.org

Impact on Oxidative Stress and Inflammation Pathways

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The triterpenoids from Ganoderma lucidum, including ganoderic acids, are known to possess significant antioxidant properties. nih.govnih.govresearchgate.net

Extracts rich in ganoderic acids have demonstrated potent free radical scavenging activity in various in vitro assays, such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. oamjms.eu The antioxidant mechanism of ganoderic acids involves protecting against lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govresearchgate.net For example, Ganoderic acid D has been shown to prevent oxidative stress-induced senescence in mesenchymal stem cells by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. nih.gov This activation leads to an enhanced defense against cellular damage caused by ROS. nih.gov

Table 4: Summary of Antioxidant and Free Radical Scavenging Studies on Ganoderic Acids | Compound/Extract | Model/Assay | Mechanism/Observation | Reference | | :--- | :--- | :--- | :--- | | Ganoderic acid-rich extracts | DPPH radical scavenging assay | Exhibited high in vitro antioxidant activity oamjms.eu | | Ganoderma lucidum extracts | In vivo and in vitro models | Reduces lipid peroxidation; enhances SOD and GSH-Px activities nih.gov | | Ganoderic acid D | H2O2-stimulated mesenchymal stem cells | Prevents senescence by activating the Nrf2 antioxidant pathway nih.gov |

Regulation of Inflammatory Mediators and Pathways (e.g., NF-κB, AMPK)

Ganoderic acids, as a group, have demonstrated the ability to modulate key inflammatory pathways. Research indicates that certain ganoderic acids can exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The NF-κB pathway is a critical regulator of the immune response, and its dysregulation is associated with chronic inflammatory diseases. nih.gov Ganoderic acids have been shown to suppress the activation of NF-κB, which in turn can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net For instance, Ganoderic acid A has been found to inhibit the release of these pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Similarly, Ganoderic acid C1 has been shown to inhibit TNF-α production in macrophages by down-regulating NF-κB signaling. researchgate.net This modulation of inflammatory pathways suggests a potential role for these compounds in managing inflammatory conditions. nih.gov

Effects on Enzymatic Activities

This compound and related compounds have been investigated for their ability to modulate the activity of various enzymes involved in critical physiological processes.

Certain ganoderic acids have been identified as inhibitors of aldose reductase, an enzyme implicated in the development of diabetic complications. nih.govnih.gov Structure-activity relationship studies have revealed key structural features necessary for this inhibitory activity. A free carboxylic group in the side chain of the triterpenoid structure is considered essential for potent inhibition. nih.govnih.gov Additionally, the presence of a hydroxyl group at the C-11 position and a double bond moiety at C-20 and C-22 in the side chain can contribute to enhanced inhibitory activity. nih.govresearchgate.net For instance, Ganoderic acid C2, which possesses these features, is a potent inhibitor of human aldose reductase. nih.govnih.gov

Ganoderic acids have also been shown to inhibit other enzymes. Several ganoderic acids, such as Ganoderic acid DM and Ganoderic acid TR, have demonstrated inhibitory activity against 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.govnih.govresearchgate.netresearchgate.net This inhibition is of interest in conditions related to excess androgen activity. nih.gov

Furthermore, some ganoderic acids and related compounds from Ganoderma lucidum exhibit inhibitory effects on α-glucosidase. nih.govresearchgate.net This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels. nih.govdrpress.org Studies have shown that compounds like Ganoderic acid SZ and Ganoderol B are effective inhibitors of α-glucosidase. medchemexpress.comresearchgate.net

Biosynthesis of Ganoderic Acid M

The general biosynthetic pathway for ganoderic acids originates from the mevalonate (B85504) pathway, leading to the synthesis of lanosterol (B1674476). atlantis-press.comfrontiersin.org The formation of the diverse range of ganoderic acids occurs through a series of subsequent oxidation, reduction, and acylation reactions on the lanosterol skeleton. atlantis-press.comfrontiersin.org While this general pathway is understood, the specific enzymatic steps and intermediates leading to the formation of Ganoderic acid M within Ganoderma lucidum have not been fully elucidated in the reviewed literature.

Biological Activities and Mechanism of Action of Ganoderic Acid M

Cytotoxic and Anti-Tumor Effects

There is a lack of specific in vitro or in vivo studies focusing on the cytotoxic and anti-tumor effects of isolated this compound. While many other ganoderic acids have demonstrated significant anti-cancer properties, similar detailed research findings for this compound are not prevalent in the current body of scientific literature. longdom.orgffhdj.com

Anti-inflammatory Effects

Similarly, dedicated studies on the anti-inflammatory properties and mechanisms of action of this compound are not extensively available. The anti-inflammatory effects reported for Ganoderma extracts are generally attributed to a mixture of triterpenoids and polysaccharides. nih.govnih.govmdpi.com

Other Potential Biological Activities

A computational study utilizing molecular docking has explored the potential of various ganoderic acids, including this compound, as therapeutic agents for polycystic ovarian syndrome. This study reported the binding energy of this compound with the human androgen receptor, suggesting a potential for anti-androgenic effects. However, it is important to note that these are computational predictions and require experimental validation.

Structure Activity Relationship Sar Studies of Ganoderic Acids

Identification of Key Pharmacophoric Groups for Biological Activities

SAR studies have revealed that specific functional groups at various positions on the ganoderic acid skeleton are critical for their bioactivities. The presence, absence, and type of substituents, such as hydroxyl and carbonyl groups, as well as features like carboxylic acid moieties and double bonds, significantly modulate the therapeutic potential of these molecules.

The oxidation state and position of substituents on the triterpenoid (B12794562) rings play a pivotal role in defining the biological profile of ganoderic acids.

C-3 Position: Substituents at the C-3 position have been shown to affect the cytotoxic activity of ganoderic acids. rsc.org For instance, the oxidation of a hydroxyl or acetoxy group at C-3 to a ketone group resulted in a weakening of cytotoxic effects. rsc.org In the case of ganoderic acid C2, a hydroxyl substituent at C-3 is considered important for potent aldose reductase inhibition. nih.govits.ac.id

C-7 Position: The presence of a hydroxyl group at the C-7 position is thought to be important for the inhibition of aldose reductase. researchgate.net For ganoderic acid C2, this hydroxyl group is a key feature for its potent inhibitory activity against this enzyme. nih.govits.ac.id

C-11 Position: A hydroxyl (-OH) substituent at the C-11 position has been identified as an important structural feature for aldose reductase inhibitory activity. nih.govresearchgate.net Its presence is considered a key requirement for recognizing and inhibiting the enzyme. researchgate.net

C-15 Position: The substituent at C-15 also influences biological activity. A carbonyl group at this position, along with a hydroxyl group at C-7, is considered important for aldose reductase inhibition. researchgate.net Conversely, for other compounds like ganoderic acid C2, a hydroxyl group at C-15 is crucial for potent activity. nih.govits.ac.id

PositionSubstituentAssociated Biological ActivityReference
C-3Hydroxyl GroupImportant for potent aldose reductase inhibition (in Ganoderic acid C2) nih.govits.ac.id
C-3Ketone Group (from oxidation)Weakened cytotoxic activity rsc.org
C-7Hydroxyl GroupImportant for aldose reductase inhibition nih.govits.ac.idresearchgate.net
C-11Hydroxyl GroupImportant feature for aldose reductase inhibition nih.govresearchgate.net
C-15Carbonyl GroupConsidered important for aldose reductase inhibition researchgate.net
C-15Hydroxyl GroupImportant for potent aldose reductase inhibition (in Ganoderic acid C2) nih.govits.ac.id

The carboxylic acid group located in the side chain, typically at position C-26, is a consistently critical feature for multiple biological activities of ganoderic acids. Research has shown that this functional group is essential for the recognition and inhibition of aldose reductase. nih.govresearchgate.net Its importance extends to other activities as well; the C-26 carboxyl group is considered a key active group for the inhibition of 5α-reductase and α-glucosidase. rsc.orgresearchgate.net Furthermore, studies on ganoderic acid DM have demonstrated that substituents at C-26 affect the compound's antiproliferative activity, with the carboxylic group being directly involved in binding to target proteins like tubulin. researchgate.net

The degree of unsaturation in the side chain of ganoderic acids also contributes to their biological efficacy. Specifically, the presence of a double bond between carbons C-20 and C-22 in the side chain has been found to improve the aldose reductase inhibitory activity of these compounds. nih.govits.ac.idresearchgate.net This suggests that the conformational rigidity or electronic properties conferred by this double bond are favorable for the interaction with the enzyme's active site.

Structural FeaturePositionInfluence on Biological ActivityReference
Carboxylic Acid GroupC-26 (Side Chain)Essential for aldose reductase, 5α-reductase, and α-glucosidase inhibition; affects antiproliferative activity rsc.orgnih.govresearchgate.netresearchgate.net
Double BondC-20/C-22 (Side Chain)Contributes to improving aldose reductase inhibitory activity nih.govits.ac.idresearchgate.net

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is another critical factor that can influence the biological activity of ganoderic acids. The specific configuration of substituents at chiral centers can dramatically alter how the molecule fits into and interacts with a biological target.

For example, the configuration at C-15 has been noted as a point of stereochemical variability that should be considered when evaluating bioactivities. researchgate.net While many reported ganoderic acids have an α-configuration at C-15, others possess a β-configuration, and this difference can impact activity. researchgate.net Similarly, the stereochemical configuration at C-25 is also considered important for the biological functions of these compounds. researchgate.net The necessity of hydroxyl groups at positions C-3, C-24, and C-25 for anti-HIV-1 activity further implies that a specific spatial arrangement of these groups is required for an effective interaction with the viral target. rsc.org

Synthetic and Semi Synthetic Strategies for Ganoderic Acid Derivatives

Chemical Modification Approaches to Enhance Bioactivity (e.g., amide compounds)

Chemical modifications of the ganoderic acid scaffold are crucial for improving their biological efficacy and exploring structure-activity relationships (SAR). These modifications often target key functional groups, such as the carboxyl group, hydroxyls, and carbonyls, to alter properties like solubility, stability, and target interaction.

One significant area of modification involves the conversion of the carboxyl group into amide derivatives. Studies have synthesized amide compounds from Ganoderic Acid A (GAA) to investigate their potential as anti-cancer agents. For instance, several amide derivatives of GAA were evaluated for their anti-proliferative activity against various cancer cell lines. Compound A6, a specific amide derivative, demonstrated a potent anti-proliferation effect on MCF-7 breast cancer cells, achieving a significant inhibition rate nih.govmdpi.com. This suggests that amidation can be a viable strategy to enhance the anti-cancer bioactivity of ganoderic acids.

Esterification, particularly the formation of methyl esters, has also been explored. Methyl ester derivatives of Ganoderic Acid DM showed significantly reduced 5α-reductase inhibitory activity compared to the parent compound, underscoring the essential role of the free carboxyl group in this activity nih.gov. Similarly, the methyl ester of Ganoderic Acid Df was found to be much less active as an aldose reductase inhibitor than Ganoderic Acid Df, further emphasizing the importance of the carboxyl functionality kyushu-u.ac.jp.

Other chemical transformations, such as acetylation, have been investigated. While acetylated derivatives of ganoderic acids have shown increased solubility, they have also exhibited reduced bioactivity, indicating a sensitivity of biological activity to specific functional group modifications . Semi-synthetic approaches have also yielded novel derivatives, such as ganodermanontriol (B1230169) and its isomers, which have demonstrated promising activity in inhibiting breast cancer cell proliferation researchgate.net. Furthermore, the generation of derivatives like ergosterol (B1671047) peroxide sulfonamide has led to improved potency and therapeutic index in cancer models capes.gov.br.

Development of Analogs with Improved Selectivity and Potency

The development of ganoderic acid analogs with enhanced selectivity and potency is a key objective in medicinal chemistry. By understanding the SAR, researchers can design modifications that optimize interactions with specific biological targets while minimizing off-target effects.

Enzyme Inhibition: Ganoderic acids exhibit potent inhibitory activity against various enzymes. For aldose reductase inhibition, the presence of a hydroxyl group at C-11 and the carboxyl group in the side chain are critical for potent activity. Additionally, a double bond moiety at C-20 and C-22 in the side chain contributes to improved aldose reductase inhibitory activity nih.govkyushu-u.ac.jpnih.gov. Ganoderic Acid Df, for example, demonstrated potent human aldose reductase inhibitory activity with an IC50 of 22.8 μM nih.govkyushu-u.ac.jp. For 5α-reductase inhibition, Ganoderic Acid DM showed stronger activity (IC50 = 10.6 μM) than the positive control, with the carboxyl group in its side chain being essential for eliciting this activity nih.govencyclopedia.pub.

Osteoclastogenesis Inhibition: Ganoderic Acid DM has been identified as a selective and potent inhibitor of osteoclastogenesis nih.govencyclopedia.pub. Comparative studies revealed that methyl ganoderic acid DM exhibited higher selectivity and potency in inhibiting osteoclastogenesis compared to Ganoderic Acid DM and 7-oxo-methyl ganoderic acid Z. These findings suggest that a carbonyl group at C-3 is essential for selective osteoclastogenesis inhibitory activity, and the methyl ester at C-26 may enhance its inhibitory effect benthamopen.comresearchgate.net.

Anti-cancer Activity: Modifications have also led to analogs with improved anti-cancer potency and selectivity. For instance, certain amide derivatives of Ganoderic Acid A showed selective anti-proliferation effects on specific cancer cell lines, with compound A6 demonstrating the strongest effect on MCF-7 cells mdpi.com. Ganoderic Acid DM exhibited antitumor efficacy against MCF-7 breast cancer cells by inducing G1 phase arrest and apoptosis mdpi.com. Ganodermanontriol has shown promising activity in inhibiting and proliferating breast cancer cells, with reported IC50 values of 5.8 μM for MCF-7 and 9.7 μM for MDA-MB-231 cells researchgate.net.

The following tables summarize some of the key findings regarding the structure-activity relationships and the development of potent and selective ganoderic acid derivatives.

Table 1: Structure-Activity Relationship of Ganoderic Acid Derivatives as Aldose Reductase Inhibitors

Compound / DerivativeKey Structural Feature / ModificationIC50 (Aldose Reductase Inhibition)Reference(s)
Ganoderic Acid DfNatural compound22.8 μM nih.govkyushu-u.ac.jp
Methyl ester of Ganoderic Acid DfCarboxyl group esterified> 189.4 μM kyushu-u.ac.jp
Ganoderic Acid C2OH at C-3, C-7, C-15; OH at C-1143.8 μM kyushu-u.ac.jp
Ganoderic Acid AOH at C-3, C-7, C-15; Carbonyl at C-11> 193.5 μM kyushu-u.ac.jp
Ganoderic Acid DMNatural compound10.6 μM nih.gov
Methyl derivative of Ganoderic Acid DMCarboxyl group esterified55% inhibition at 20 μM (relative to 50%) nih.gov

Table 2: Structure-Activity Relationship of Ganoderic Acid Derivatives for 5α-Reductase Inhibition

Compound / DerivativeKey Structural Feature / ModificationActivity Metric (5α-Reductase Inhibition)Reference(s)
Ganoderic Acid DMNatural compoundIC50 = 10.6 μM nih.govencyclopedia.pub
Methyl derivative of Ganoderic Acid DMCarboxyl group esterified3% inhibition at 20 μM nih.gov
Ganoderic Acid ANatural compoundCharacteristic of inhibitors nih.govencyclopedia.pub
Ganoderic Acid BNatural compoundCharacteristic of inhibitors nih.govencyclopedia.pub
Ganoderic Acid CNatural compoundCharacteristic of inhibitors nih.govencyclopedia.pub
Ganoderic Acid DNatural compoundCharacteristic of inhibitors nih.govencyclopedia.pub
Ganoderic Acid INatural compoundCharacteristic of inhibitors nih.govencyclopedia.pub

Table 3: Cytotoxic Activity of Ganoderic Acid Derivatives Against Cancer Cell Lines

Compound / DerivativeCell LineIC50 ValueReference(s)
(17Z)-3β,7β,15β-Trihydroxy-11,23-dioxolanost-8,17(20)-dien-26-oateHGC-276.82 ± 0.77 μM researchgate.net
(20E)-15β-hydroxy-3,7,11,23-tetraoxolanost-20(22)-en-26-oateA54913.67 ± 1.04 μM researchgate.net
Ganoderic Acid A (GAA)MCF-7Not specified (lower than A6) mdpi.com
Amide derivative A6 (from GAA)MCF-763.64% inhibition at 50 μM mdpi.com
Ganoderic Acid DMMCF-7Not specified mdpi.com
GanodermanontriolMCF-75.8 μM researchgate.net
GanodermanontriolMDA-MB-2319.7 μM researchgate.net

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Complex Biosynthetic Pathways

The biosynthesis of ganoderic acids is a complex process originating from the mevalonate (B85504) pathway, with lanosterol (B1674476) serving as a key precursor. nih.govresearchgate.net The transformation of lanosterol into the vast array of over 300 identified ganoderic acids involves a series of oxidation, reduction, and acylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov While progress has been made in identifying some of the enzymes involved in the initial steps, such as the conversion of lanosterol to 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) by the enzyme CYP5150L8, the specific enzymatic steps leading to the formation of Ganoderic acid M remain largely unknown. jeffleenovels.comnih.govnih.gov

Future research must focus on identifying the complete cascade of CYP450s and other modifying enzymes responsible for the specific structural features of this compound, such as the precise hydroxylation and oxidation patterns on the lanostane (B1242432) skeleton. nih.gov Key research objectives should include:

Genomic and Transcriptomic Analysis: Leveraging the sequenced genome of G. lucidum to identify candidate CYP450 genes whose expression profiles correlate with this compound production. researchgate.net

Heterologous Expression and Functional Characterization: Expressing candidate genes in model organisms like Saccharomyces cerevisiae to characterize their enzymatic function and confirm their role in the biosynthetic pathway. nih.gov

Metabolic Engineering: Utilizing synthetic biology tools to engineer microbial hosts for the heterologous production of this compound, which would not only secure a sustainable supply but also facilitate pathway elucidation. jeffleenovels.comnih.gov

A deeper understanding of its biosynthesis is crucial for optimizing the production of this compound through fermentation or for developing robust biocatalytic systems. nih.gov

Comprehensive Molecular Target Identification and Validation

A significant gap in the current understanding of this compound is the lack of definitively identified and validated molecular targets. While related compounds have shown activity against various proteins, this knowledge cannot be directly extrapolated. For instance, Ganoderic acid A has been shown to inhibit several human liver cytochrome P450 enzymes, and Ganoderic acid DM has been found to bind to tubulin, thereby disrupting microtubule assembly. nih.govnih.gov

To establish the therapeutic relevance of this compound, a systematic approach to target identification is required. This should involve a combination of computational and experimental methods:

In Silico Screening: Molecular docking and virtual screening against libraries of known drug targets to predict potential binding partners.

Affinity-Based Proteomics: Using techniques like affinity chromatography with this compound as a ligand to isolate and identify specific binding proteins from cell lysates. For example, Ganoderic acid DM-conjugated magnetic beads were successfully used to identify tubulin as a binding partner. nih.gov

Biophysical and Biochemical Assays: Validating predicted interactions through methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme inhibition assays to determine binding affinities (Kd) and inhibitory concentrations (IC50).

The table below illustrates the type of data that needs to be generated for this compound, based on studies of related compounds.

CompoundIdentified Molecular TargetReported Bioactivity (IC50/Ki/Kd)Potential Therapeutic Area
Ganoderic Acid ACYP3A4, CYP2D6, CYP2E1IC50: 15.05 µM (CYP3A4), 21.83 µM (CYP2D6), 28.35 µM (CYP2E1) nih.govDrug-drug interactions
Ganoderic Acid DMTubulinKd similar to vinblastine nih.govAnticancer (Prostate) researchgate.net
7-oxo-ganoderic acid ZHMG-CoA reductaseIC50: 22.3 µM researchgate.netHypercholesterolemia
This compoundTo be determinedTo be determinedTo be determined

Exploration of Novel Preclinical Activities and Mechanisms

The pharmacological profile of this compound is largely unexplored. The broader family of ganoderic acids exhibits a wide spectrum of bioactivities, including anticancer, anti-inflammatory, hepatoprotective, and antimicrobial effects. researchgate.netnih.gov For example, Ganoderic acid T inhibits tumor metastasis, while other ganoderic acids show potential in managing non-alcoholic fatty liver disease and protecting against alcoholic liver injury. nih.govplos.orgmdpi.com

Future research should systematically screen this compound across a diverse range of preclinical models to uncover its unique therapeutic potential. Key areas for investigation include:

Oncology: Evaluating its cytotoxicity against a panel of human cancer cell lines, including those resistant to current therapies. nih.gov Mechanistic studies should probe its effects on cell cycle progression, apoptosis, autophagy, and invasion. researchgate.netresearcher.life

Inflammation and Immunology: Assessing its ability to modulate inflammatory pathways (e.g., NF-κB, MAPK) in models of chronic inflammatory diseases. nih.gov

Metabolic Diseases: Investigating its effects on metabolic targets related to diabetes, obesity, and hyperlipidemia. researcher.life

Neuroprotection: Exploring its potential to protect against neurodegenerative processes and improve cognitive function. nih.gov

Uncovering the mechanisms behind any observed activities is paramount and will provide a strong rationale for further development.

Advanced Analytical Methodologies for Complex Biological Matrices

To support preclinical and potential clinical studies, robust and sensitive analytical methods for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue are essential. nih.gov Current research has established effective methods for analyzing various ganoderic acids using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography (UPLC-MS/MS). researchgate.netbenthamdirect.comnih.gov These methods offer high selectivity and low limits of detection.

Future work should focus on developing and validating a specific assay for this compound. The development process would involve:

Optimization of Extraction: Establishing an efficient protocol for extracting this compound from various biological samples.

Chromatographic Separation: Fine-tuning the mobile phase composition and column chemistry to achieve optimal separation from endogenous interferences and other metabolites. frontiersin.org

Mass Spectrometry Detection: Optimizing MS parameters, including ionization source (e.g., APCI, ESI) and selecting specific precursor-product ion transitions for selective reaction monitoring (SRM) to ensure high sensitivity and specificity. nih.govganoderma-market.com

The following table summarizes parameters from established methods for other ganoderic acids, providing a template for the development of a method for this compound.

Analytical MethodAnalytesMatrixColumnDetection ModeLimit of Quantification (LOQ)
LC-MS/MS nih.govGAs A, B, C2, D, HGanoderma fruiting bodyAgilent Zorbax XDB C18APCI (SRM)20.0–40.0 ng/mL nih.gov
UPLC-MS/MS benthamdirect.com11 Ganoderic AcidsGanodermaACQUITY UPLC BEH C18ESI- (MRM)2.20–21.84 µg/kg benthamdirect.com
LC-MS nih.gov14 Ganoderic AcidsGanoderma extractPhenomenex luna C-18APCINot specified

Rational Design of Next-Generation Ganoderic Acid-Based Molecular Scaffolds

Once the bioactivities and molecular targets of this compound are identified, its structure can serve as a scaffold for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. For other ganoderic acids, SAR studies have revealed that features like a carboxylic group in the side chain and specific hydroxyl substitutions are crucial for activities such as aldose reductase inhibition. nih.govresearchgate.net Similarly, modifications to the C-3 and C-26 positions of Ganoderic acid DM were shown to significantly affect its antiproliferative activity. nih.gov

Future medicinal chemistry efforts should focus on:

SAR Studies: Synthesizing a library of this compound derivatives with systematic modifications at various positions of the lanostane core and the side chain to identify key pharmacophores.

Computational Modeling: Using the validated molecular target structures to guide the design of derivatives with enhanced binding affinity and specificity.

Bioconjugation: Exploring the attachment of this compound to other molecules, such as targeting ligands or polymers, to improve drug delivery and reduce off-target effects.

Understanding the SAR of this compound is essential for transforming this natural product into a lead compound for drug development. nih.govmdpi.com

Q & A

Q. What are the standard methodologies for isolating Ganoderic acid M from Ganoderma species, and how do extraction protocols affect yield and purity?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques like column chromatography or HPLC. Yield and purity depend on solvent polarity, temperature, and duration. For reproducibility, document solvent ratios (e.g., 70% ethanol) and column parameters (e.g., silica gel 60 for normal-phase HPLC). Validate purity via NMR and mass spectrometry . Comparative studies suggest Soxhlet extraction maximizes yield but may require subsequent purification steps to remove co-eluting triterpenoids .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 245–260 nm) is standard for quantification. For enhanced specificity, LC-MS/MS with MRM (multiple reaction monitoring) is preferred, especially in plasma or tissue samples. Calibration curves must use certified reference standards, and matrix effects (e.g., ion suppression in LC-MS) should be assessed via spike-and-recovery experiments . Internal standards (e.g., deuterated analogs) improve accuracy in pharmacokinetic studies .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant or cytotoxic activity?

Methodological Answer: Use cell-line models (e.g., HepG2 for cytotoxicity) with dose-response curves (0–100 µM) and positive controls (e.g., ascorbic acid for antioxidant assays). For cytotoxicity, MTT or WST-1 assays require triplicate measurements and normalization to untreated cells. Include time-course experiments to distinguish acute vs. chronic effects. Validate results with complementary assays (e.g., ROS detection via DCFH-DA for antioxidants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-cancer vs. pro-inflammatory effects) for this compound?

Methodological Answer: Conduct systematic reviews to identify confounding variables such as:

  • Dose-dependent effects : Low doses may stimulate immune pathways, while high doses induce apoptosis .
  • Cell-type specificity : Epigenetic differences in cancer cells (e.g., p53 status) alter responses.
  • Experimental conditions : Serum-free vs. serum-containing media affect compound stability .
    Replicate conflicting studies under standardized conditions and perform meta-analyses using heterogeneity tests (e.g., I² statistic) .

Q. What strategies optimize the balance between extraction yield and structural integrity of this compound during large-scale isolation?

Methodological Answer: Employ response surface methodology (RSM) to model variables like extraction time, temperature, and solvent ratio. For structural integrity, avoid prolonged high-temperature steps; instead, use ultrasound-assisted extraction (UAE) at 40–50°C. Monitor degradation via UPLC-QTOF-MS to detect oxidation byproducts. Pilot-scale trials should compare batch vs. continuous extraction systems for scalability .

Q. How can researchers distinguish between artifact formation (e.g., oxidation) and genuine bioactivity in this compound studies?

Methodological Answer:

  • Artifact detection : Store samples under inert gas (N₂) and analyze stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-HRMS to identify degradation products.
  • Bioactivity validation : Compare activity of purified this compound with its oxidized analogs in parallel assays. Employ genetic knockdown models (e.g., siRNA for target proteins) to confirm mechanism specificity .

Q. What ethical and methodological considerations apply to in vivo studies of this compound’s hepatoprotective effects?

Methodological Answer:

  • Ethical compliance : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size calculations to minimize subjects.
  • Methodology : Use disease models (e.g., CCl₄-induced liver fibrosis) with histopathological validation. Measure serum ALT/AST levels and hepatic glutathione levels. Include pharmacokinetic analysis to correlate plasma concentrations with efficacy .

Q. How can researchers ensure reproducibility in this compound’s reported anti-diabetic mechanisms?

Methodological Answer:

  • Standardize models : Use streptozotocin-induced diabetic rodents with matched glycemic baselines.
  • Multi-omics validation : Combine transcriptomics (RNA-seq of insulin signaling pathways) and metabolomics (GC-MS for glucose metabolism intermediates).
  • Data transparency : Publish raw data (e.g., proteomics datasets in PRIDE repository) and detailed protocols (e.g., exact doses, administration routes) .

Emerging Research Frontiers

Q. What interdisciplinary approaches (e.g., multi-omics, molecular docking) are advancing this compound’s mechanism of action studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like NF-κB or AKT1. Validate via SPR (surface plasmon resonance) for kinetic binding data.
  • Multi-omics integration : Correlate proteomics (e.g., upregulated apoptosis proteins) with metabolomics (e.g., altered lipid profiles) using pathway enrichment tools (KEGG, Reactome) .

Q. How can researchers leverage ethnopharmacological data to generate testable hypotheses about this compound’s traditional uses?

Methodological Answer:

  • Data mining : Extract traditional use patterns (e.g., anti-inflammatory applications) from databases like NaPDI or HERB.
  • Hypothesis-driven testing : Design assays targeting specific pathways (e.g., COX-2 inhibition for inflammation). Cross-reference with phytochemical databases to identify synergistic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid M
Reactant of Route 2
Ganoderic acid M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.